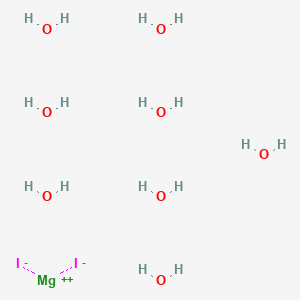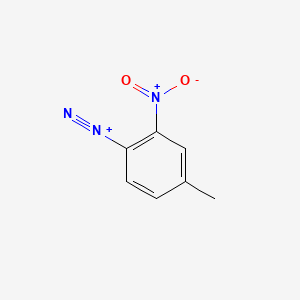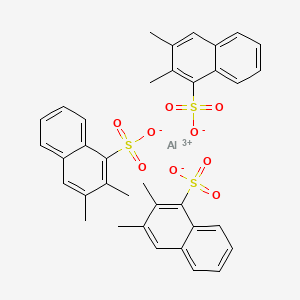
Aluminum tris(dimethylnaphthalenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum tris(dimethylnaphthalenesulfonate) is a coordination compound where an aluminum ion is coordinated with three dimethylnaphthalenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum tris(dimethylnaphthalenesulfonate) typically involves the reaction of aluminum salts with dimethylnaphthalenesulfonic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of aluminum tris(dimethylnaphthalenesulfonate) may involve large-scale reactions using aluminum chloride or aluminum sulfate as the aluminum source. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Types of Reactions:
Oxidation: Aluminum tris(dimethylnaphthalenesulfonate) can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur where the dimethylnaphthalenesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to replace the existing ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the dimethylnaphthalenesulfonate ligands.
Applications De Recherche Scientifique
Aluminum tris(dimethylnaphthalenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of aluminum tris(dimethylnaphthalenesulfonate) involves its ability to coordinate with various molecular targets. The aluminum ion can interact with different functional groups, leading to changes in the chemical and physical properties of the target molecules. This coordination can affect molecular pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Aluminum tris(8-hydroxyquinoline): Known for its use in organic light-emitting diodes (OLEDs).
Aluminum tris(salophen): Used in catalysis and as a fluorescent probe in biological imaging.
Uniqueness: Aluminum tris(dimethylnaphthalenesulfonate) is unique due to its specific ligand structure, which imparts distinct properties and applications compared to other aluminum coordination compounds. Its ability to act as a catalyst and its potential in biological and industrial applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C36H33AlO9S3 |
|---|---|
Poids moléculaire |
732.8 g/mol |
Nom IUPAC |
aluminum;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C12H12O3S.Al/c3*1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3*3-7H,1-2H3,(H,13,14,15);/q;;;+3/p-3 |
Clé InChI |
XLYCRIMUZNACND-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


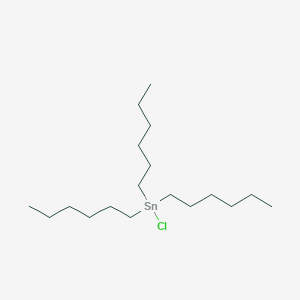

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
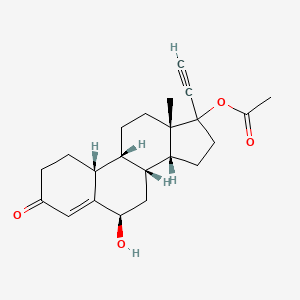
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
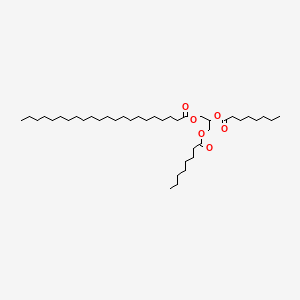
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
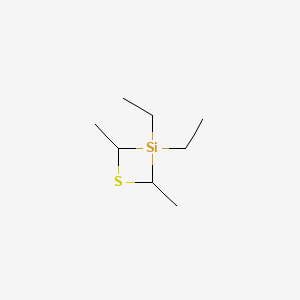
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
